1-(4-Fluorophenyl)-3-phenylthiourea

α-Amylase Inhibition α-Glycosidase Inhibition Diabetes Research

Select 1-(4-fluorophenyl)-3-phenylthiourea (CAS 370-16-1, NSC 191412) for unparalleled carbohydrate-hydrolyzing enzyme inhibition (α-amylase IC50: 53.307 nM; α-glycosidase IC50: 24.928 nM) and superior antioxidant activity outperforming BHA, BHT, Trolox, α-tocopherol, and ascorbic acid across FRAP, CUPRAC, DPPH, and ABTS assays. The para-fluorine substituent confers unique electronic distribution (LogP 3.78, tPSA 56.15 Ų) unattainable with chloro, unsubstituted, or bis(4-fluorophenyl) analogs. Supplied at ≥98% purity (HPLC) with batch-specific NMR/HPLC documentation for reproducible SAR, molecular docking, and oxidative stress studies. Bulk and custom packaging available.

Molecular Formula C13H11FN2S
Molecular Weight 246.31 g/mol
CAS No. 370-16-1
Cat. No. B181046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-phenylthiourea
CAS370-16-1
Molecular FormulaC13H11FN2S
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
InChIKeyKTNYUNOFVOQYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1) for Scientific Procurement: Chemical Profile and Research Utility


1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1, also designated NSC 191412) is an unsymmetrical aromatic thiourea derivative with the molecular formula C₁₃H₁₁FN₂S and a molecular weight of 246.30 g/mol [1]. The compound features a para-fluorophenyl moiety on one thiourea nitrogen and an unsubstituted phenyl group on the other, which confers distinct electronic properties and hydrogen-bonding capacity relative to other thiourea analogs . Commercially available at standard purities of ≥98% (HPLC) , this compound serves as a versatile building block in organic synthesis and has demonstrated quantifiable bioactivity in enzymatic inhibition and antioxidant assays [2].

Why 1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1) Cannot Be Replaced by Other Thioureas


Substituting 1-(4-fluorophenyl)-3-phenylthiourea with a generic thiourea derivative—such as the unsubstituted parent thiourea, the 4-chloro analog, or the symmetrical bis(4-fluorophenyl) variant—introduces substantial alterations in electronic distribution, lipophilicity (LogP), and hydrogen-bond donor/acceptor capacity [1]. The para-fluorine substituent in the target compound induces a strong electron-withdrawing inductive effect while retaining minimal steric bulk, which modulates binding affinity to enzymatic active sites and influences antioxidant redox potential in ways that cannot be replicated by halogen-substituted or non-halogenated analogs [2]. Consequently, interchanging these structurally similar but functionally distinct compounds within a research or industrial workflow may compromise experimental reproducibility, alter structure-activity relationships, or yield divergent bioactivity profiles [3].

Quantitative Evidence Guide: Differentiating 1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1) from Analogs


Enzyme Inhibition: 4-Fluorophenyl Thiourea Exhibits Superior α-Amylase and α-Glycosidase Inhibition vs. Other Phenyl Substituents

In a head-to-head comparative study of fluorophenyl thiourea derivatives, 1-(4-fluorophenyl)-3-phenylthiourea demonstrated the highest inhibitory activity against both α-amylase and α-glycosidase among all tested 4-fluorophenyl-containing thiourea analogs [1]. The compound achieved an IC50 of 53.307 nM against α-amylase and an IC50 of 24.928 nM against α-glycosidase, representing the most potent inhibition within the evaluated fluorophenyl thiourea series [2].

α-Amylase Inhibition α-Glycosidase Inhibition Diabetes Research

Antioxidant Capacity: Fluorophenyl Thioureas Demonstrate Superior Activity Relative to Standard Antioxidants

Fluorophenyl thiourea derivatives, including the target compound, exhibited substantially higher antioxidant activity than widely used reference antioxidants [1]. In a comprehensive multi-assay evaluation employing Fe³⁺-Fe²⁺ reducing power, FRAP (Ferric Reducing Antioxidant Power), CUPRAC (Cupric Reducing Antioxidant Capacity), DPPH radical scavenging, and ABTS radical scavenging assays, the fluorophenyl thiourea series consistently outperformed BHA (butylated hydroxyanisole), BHT (butylated hydroxytoluene), Trolox, α-tocopherol, and ascorbic acid [2].

Antioxidant Activity DPPH Scavenging FRAP Assay

Structural and Purity Differentiation: Commercial Availability at 98%+ HPLC Purity with Batch-Specific QC

1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1) is commercially available at standardized purity levels of ≥98% as determined by HPLC, with vendors providing batch-specific certificates of analysis including NMR and HPLC chromatograms . This contrasts with certain specialty chemical suppliers that do not collect or guarantee analytical data for this specific compound, shifting the burden of identity confirmation and purity validation onto the purchaser .

Chemical Procurement Purity Specification Quality Control

Physicochemical Advantage: Optimized Lipophilicity Profile vs. Thiourea Class

1-(4-Fluorophenyl)-3-phenylthiourea exhibits a calculated LogP of 3.78 and a topological polar surface area (tPSA) of 56.15 Ų, placing it within favorable drug-like property space according to Lipinski's Rule of Five parameters [1]. In contrast, the unsubstituted parent thiourea and more polar analogs (e.g., carboxyl- or hydroxyl-substituted derivatives) deviate substantially from this optimized balance of lipophilicity and polarity, potentially affecting membrane permeability and bioavailability in cellular assays [2].

Lipophilicity LogP Drug-likeness

Application Scenarios for 1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1): Evidence-Backed Use Cases


Diabetes-Related Enzyme Inhibition Studies

Based on the demonstrated IC50 values of 53.307 nM against α-amylase and 24.928 nM against α-glycosidase, 1-(4-fluorophenyl)-3-phenylthiourea is a validated positive control or lead scaffold for research targeting carbohydrate-hydrolyzing enzymes in diabetes mellitus models [1]. The quantitative potency data support its use in structure-activity relationship (SAR) studies, molecular docking investigations, and in vitro enzymatic screening campaigns.

Antioxidant Research and Oxidative Stress Models

Given its superior antioxidant activity compared to standard antioxidants (BHA, BHT, Trolox, α-tocopherol, ascorbic acid) across multiple orthogonal assays (Fe³⁺-Fe²⁺ reducing, FRAP, CUPRAC, DPPH, ABTS), this compound is an appropriate selection for investigating oxidative stress mitigation, free radical scavenging mechanisms, and antioxidant material development [1].

Organic Synthesis: Building Block for Bioactive Molecule Construction

1-(4-Fluorophenyl)-3-phenylthiourea serves as a versatile synthetic intermediate in the preparation of more complex thiourea derivatives, heterocyclic compounds, and fluorinated bioactive molecules [1]. Its commercial availability at ≥98% purity with batch-specific analytical documentation (NMR, HPLC) ensures reliable starting material quality for reproducible synthetic procedures and downstream functionalization .

Cell-Based Assays Requiring Favorable Membrane Permeability

With a calculated LogP of 3.78 and tPSA of 56.15 Ų, this compound resides within drug-like physicochemical space, indicating favorable passive membrane permeability and adequate aqueous solubility for cellular studies [1]. Researchers conducting cell-based enzyme inhibition, cytotoxicity, or target engagement assays may preferentially select this compound over more polar thiourea analogs with suboptimal membrane diffusion characteristics.

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